molecular formula C10H8N2O B13671197 1-(Cinnolin-6-yl)ethanone

1-(Cinnolin-6-yl)ethanone

Cat. No.: B13671197
M. Wt: 172.18 g/mol
InChI Key: XUWDPZUITLONCG-UHFFFAOYSA-N
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Description

1-(Cinnolin-6-yl)ethanone is a chemical compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cinnolin-6-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors in the presence of specific reagents. For instance, the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate under ethanol solvent system can yield pyrazole-appended quinoline . Another method involves the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide in a polar aprotic solvent containing catalytic amounts of concentrated hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(Cinnolin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the cinnoline ring.

Scientific Research Applications

1-(Cinnolin-6-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cinnolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(Cinnolin-6-yl)ethanone is unique due to its specific arrangement of atoms and the resulting chemical properties

Conclusion

This compound is a compound with diverse applications and significant potential in scientific research. Its unique chemical structure allows it to participate in various reactions, making it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-cinnolin-6-ylethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(6-8)4-5-11-12-10/h2-6H,1H3

InChI Key

XUWDPZUITLONCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=NC=C2

Origin of Product

United States

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